Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate
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Overview
Description
Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate is a complex organic compound that features a pyridine ring, an amino group, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carbaldehyde with 5-amino-3-phenylpentanoic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives that can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, including anti-inflammatory and anti-fibrotic activities .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the amino group and are used in similar synthetic applications.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate is unique due to its combination of a pyridine ring, an amino group, and a phenyl group, which provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate |
InChI |
InChI=1S/C17H18N2O3/c18-16(20)10-14(13-6-2-1-3-7-13)11-17(21)22-12-15-8-4-5-9-19-15/h1-9,14H,10-12H2,(H2,18,20) |
InChI Key |
PONOHDGIZVQHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)CC(=O)OCC2=CC=CC=N2 |
Origin of Product |
United States |
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